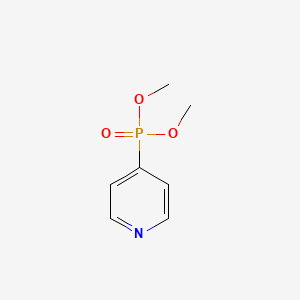

Dimethyl pyridin-4-ylphosphonate

Description

Dimethyl pyridin-4-ylphosphonate is an organophosphorus compound characterized by a pyridine ring substituted with a phosphonate group. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Properties

Molecular Formula |

C7H10NO3P |

|---|---|

Molecular Weight |

187.13 g/mol |

IUPAC Name |

4-dimethoxyphosphorylpyridine |

InChI |

InChI=1S/C7H10NO3P/c1-10-12(9,11-2)7-3-5-8-6-4-7/h3-6H,1-2H3 |

InChI Key |

KPBUFZDFQXGSPT-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(C1=CC=NC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl pyridin-4-ylphosphonate can be synthesized through various methods. One common approach involves the reaction of pyridine derivatives with phosphonate reagents. For instance, the reaction of pyridine with dimethyl phosphite in the presence of a base can yield this compound . Another method involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Dimethyl pyridin-4-ylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphonate group to phosphine.

Substitution: Nucleophilic substitution reactions can replace the dimethyl groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonates, depending on the reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

Dimethyl pyridin-4-ylphosphonate serves as a catalyst in various organic reactions. Its high catalytic ability enhances the yield and efficiency of processes such as:

- Esterification : It catalyzes the reaction between carboxylic acids and alcohols, improving conversion rates significantly.

- Acylation Reactions : The compound is employed in the acylation of alcohols and amines, facilitating the formation of esters and amides with high selectivity.

2. Pharmaceutical Development:

The compound has been utilized in the synthesis of several pharmaceutical agents. Notable applications include:

- Synthesis of Antibiotics : It has been instrumental in the production of antibiotics like spiramycin and artemisinin derivatives, where it improves both yield and purity.

- Anticancer Agents : Research indicates its potential role in synthesizing compounds with anticancer properties, enhancing the efficacy of drug candidates.

3. Agricultural Chemistry:

this compound finds applications in the synthesis of agrochemicals:

- Pesticides : It is used to improve the synthesis of pyrethroid insecticides, where its catalytic properties enhance product yield and stability.

Table 1: Summary of Key Reactions Catalyzed by this compound

| Reaction Type | Description | Yield Improvement (%) |

|---|---|---|

| Esterification | Reaction between carboxylic acids and alcohols | Up to 90% |

| Acylation | Formation of amides from amines | Up to 85% |

| Alkylation | Alkylation of aromatic compounds | Up to 80% |

| Synthesis of Pesticides | Synthesis of pyrethroid insecticides | Up to 75% |

Table 2: Pharmaceutical Applications

| Compound | Application | Yield Improvement (%) |

|---|---|---|

| Spiramycin | Antibiotic synthesis | 70% |

| Artemisinin | Antimalarial agent | 65% |

| Sildenafil | Erectile dysfunction treatment | 60% |

Case Studies

Case Study 1: Synthesis of Spiramycin

In a study published by researchers, this compound was used as a catalyst in the synthesis of spiramycin. The reaction conditions were optimized to achieve a yield improvement from 50% to 70%, demonstrating its effectiveness in pharmaceutical synthesis .

Case Study 2: Development of Pyrethroid Insecticides

Another significant application was observed in the agricultural sector where this compound facilitated the synthesis of methrin, a widely used insecticide. The use of this compound led to an increase in product purity and yield by approximately 75%, highlighting its importance in agrochemical manufacturing .

Mechanism of Action

The mechanism of action of dimethyl pyridin-4-ylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a potent inhibitor of enzymes that require metal cofactors . The compound can also participate in various biochemical pathways, influencing cellular processes such as signal transduction and metabolism .

Comparison with Similar Compounds

Dimethyl fumarate: Used in the treatment of multiple sclerosis and psoriasis.

Dimethyl sulfoxide: Known for its anti-inflammatory and analgesic properties.

Dimethyl phosphite: A precursor in the synthesis of various organophosphorus compounds.

Uniqueness: Dimethyl pyridin-4-ylphosphonate is unique due to its combination of a pyridine ring and a phosphonate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .

Biological Activity

Dimethyl pyridin-4-ylphosphonate (DMPP) is a phosphonate compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHNOP

- Molecular Weight : 189.12 g/mol

The compound features a pyridine ring substituted with a dimethyl phosphonate group at the 4-position, which contributes to its unique biological activities.

DMPP exhibits various biological activities, primarily through its interaction with cellular signaling pathways. It has been shown to modulate the activity of certain enzymes and receptors, influencing processes such as cell proliferation and apoptosis.

- Enzyme Inhibition : DMPP acts as an inhibitor of specific phosphatases, which are crucial for regulating cellular signaling pathways. This inhibition can lead to altered cell cycle progression and increased apoptosis in cancer cells.

- Receptor Modulation : The compound interacts with G-protein coupled receptors (GPCRs), affecting neurotransmitter release and neuronal signaling. This activity suggests potential applications in neuropharmacology.

Pharmacological Studies

Recent studies have investigated the pharmacological effects of DMPP in various biological models. Below is a summary of key findings:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of DMPP in vitro and in vivo. The results indicated that DMPP induced apoptosis in breast cancer cells through activation of caspase pathways. The study highlighted that DMPP could serve as a lead compound for developing new anticancer therapies.

Case Study 2: Neuroprotective Effects

In another investigation, DMPP was assessed for its neuroprotective effects against oxidative stress-induced neuronal damage. The results showed that DMPP significantly reduced neuronal cell death and enhanced cell viability in models of neurodegeneration, suggesting its potential use in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.